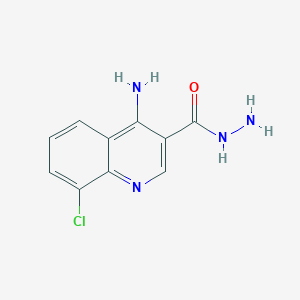

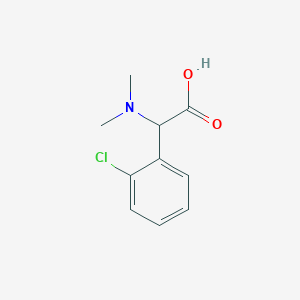

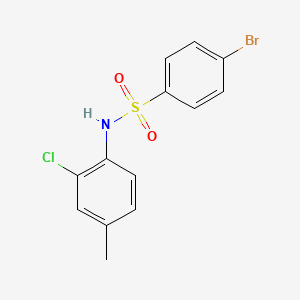

![molecular formula C10H14ClNO4S2 B3033328 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride CAS No. 1017442-54-4](/img/structure/B3033328.png)

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride

Übersicht

Beschreibung

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride (DMSPC) is a commonly used reagent in organic synthesis and laboratory experiments. It is a versatile reagent and can be used in a variety of reactions, including the synthesis of organometallic compounds, the preparation of sulfonates, and the conversion of alcohols to alkyl halides. DMSPC is widely used in the synthesis of pharmaceuticals and other biologically active substances.

Wissenschaftliche Forschungsanwendungen

Synthesis and Building Blocks

2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is involved in the synthesis of various functional aromatic bis(sulfonyl chlorides) and trisulfonyl chlorides. These compounds serve as key building blocks for creating dendritic and complex organic molecules (Percec et al., 2001).

Solvolysis Studies

The compound has been the subject of studies on solvolyses. In particular, the solvolyses of N,N-dimethylsulfamoyl chloride, a related compound, indicate a sensitivity to changes in solvent nucleophilicity and ionizing power, suggesting an S(N)2 pathway for the reaction (Kevill et al., 2006).

Antimicrobial Applications

Some research explores the synthesis of novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups, including derivatives of dimethylsulfamoyl chloride. These compounds have shown significant antimicrobial activity (Alsaedi, Farghaly, & Shaaban, 2019).

Redox-Neutral Reactions

There are studies on the generation and control of sulfonyl radicals from dimethylsulfamoyl chloride, with applications in creating alkyl sulfonates and sulfonamides under redox-neutral conditions. This method is valuable for the functionalization of natural products or medicines (Zhang et al., 2021).

Photocatalytic Applications

In photocatalysis, the compound is used in desulfonylative homocoupling of benzylic sulfone derivatives, offering a pathway to synthesize structurally diverse ethanes (Ohkura et al., 2022).

Catalysis in Chemical Synthesis

It has been used in palladium-catalyzed desulfitative C-arylation, where sulfonyl chlorides react with benzo[d]oxazole C-H bonds, demonstrating a practical alternative for synthesizing 2-aryl benzoxazoles (Zhang et al., 2011).

Esterification and Amidation

The compound is used in esterification and amidation reactions involving carboxylic acids, alcohols, and amines, offering a novel and efficient method for these processes (Wakasugi et al., 2001).

Urease Inhibition Studies

There's research on sulfonamides derivatives synthesized from dimethylsulfamoyl chloride, showing significant inhibitory effects on urease, an enzyme linked to certain medical conditions (Abbasi et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds often target aromatic rings in organic molecules, particularly in the context of electrophilic aromatic substitution reactions .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to electrophilic aromatic substitution . This process involves the electrophile (the compound) forming a sigma-bond with the aromatic ring (the target), generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given its potential mode of action, it could result in the substitution of aromatic rings, altering the structure and function of the target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor the formation of the electrophilic species or the interaction with the target aromatic ring .

Eigenschaften

IUPAC Name |

2-[4-(dimethylsulfamoyl)phenyl]ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-12(2)18(15,16)10-5-3-9(4-6-10)7-8-17(11,13)14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKCEFUTHYJYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

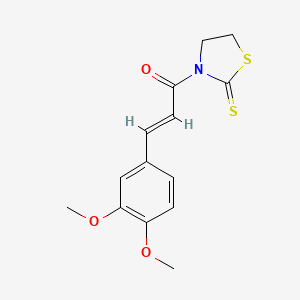

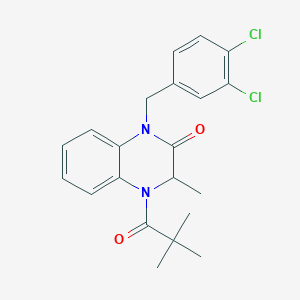

![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)

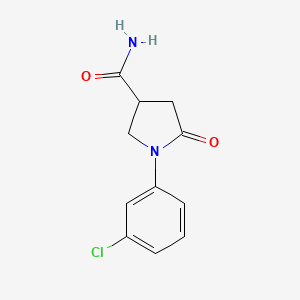

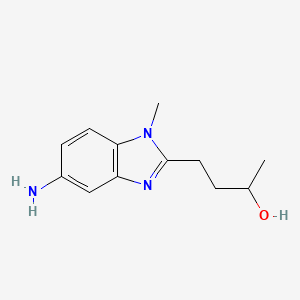

![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)

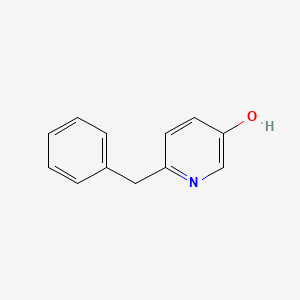

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)

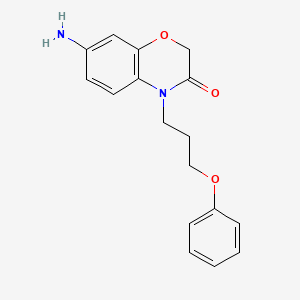

![2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033263.png)